

Application Notes and Protocols: Oral Administration of Fingolimod in Rodent Models

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Compound of Interest		
Compound Name:	Fingolimod	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of **Fingolimod** (FTY720) in rodent models, drawing from established experimental setups. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of **Fingolimod** in preclinical settings.

Introduction

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] It is a sphingosine-1-phosphate (S1P) receptor modulator that, upon phosphorylation in vivo to **fingolimod**-phosphate, prevents the egress of lymphocytes from lymph nodes.[3][4] This mechanism reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), thereby mitigating inflammation and neuronal damage. [4] Rodent models, particularly those of experimental autoimmune encephalomyelitis (EAE), are crucial for studying the pathophysiology of multiple sclerosis and for the preclinical evaluation of therapeutic agents like **Fingolimod**.[4][5][6]

Quantitative Data Summary

The following tables summarize common dosage regimens and pharmacokinetic parameters of **Fingolimod** administered orally to rodent models as reported in various studies.



Table 1: Fingolimod Dosage in Rodent Models for EAE

Rodent Model	Dosage (mg/kg/day)	Administrat ion Route	Treatment Regimen	Key Findings	Reference
EAE Mice	0.3	Oral Gavage	Prophylactic or Therapeutic	Prevented and reversed pre- and postsynaptic alterations; ameliorated clinical deterioration. [5]	[Mandolesi et al., 2013][5]
EAE Rats	1	Orogastric Gavage	Preventive or Curative	Diminished microglia activation.[2]	[Lopes et al., 2017][2]
EAE Mice	0.001 - 1	Intraperitonea I Injection*	Daily after onset of symptoms	Dose- dependently decreased neurological motor deficits and hyperalgesia. [7]	[Costantine et al., 2015][7]

^{*}Note: While the primary focus is oral administration, intraperitoneal data is included for dose-range comparison.

Table 2: Fingolimod Dosage in Rodent Models for Stroke



Rodent Model	Dosage (mg/kg)	Administrat ion Route	Treatment Regimen	Key Findings	Reference
Young C57BL/6JOla Hsd Mice	0.5	Not specified	5 or 10 days	Increased lesion size but decreased ipsilateral brain atrophy. [8][9]	[Malone et al., 2022][8] [9]
Aged Mice	0.5	Not specified	Not specified	Significant improvement in the foot fault test.[8]	[Malone et al., 2022][8] [9]
Hyperlipidae mic ApoE-/- Mice	0.5	Not specified	Not specified	Decreased infarct size.[8]	[Malone et al., 2022][8] [9]

Table 3: Pharmacokinetic Parameters of Fingolimod in Rodents

Species	Route	Dose (mg/kg)	Bioavailabil ity	Half-life (t½)	Reference
Rat	Oral	Not specified	-	19-23 hours[7]	[Kovarik et al., 2004][7]
Human	Oral	0.5, 1.25, 5	>90%[10]	6-9 days[10] [11]	[David et al., 2012][11]

Experimental ProtocolsPreparation of Fingolimod for Oral Administration

Materials:

• Fingolimod hydrochloride (HCl) salt



- Vehicle (e.g., sterile water, 0.85% sodium chloride, or a solution of ethanol and 0.85% sodium chloride)
- Sterile tubes
- Vortex mixer
- Analytical balance

Protocol:

- Vehicle Selection: The choice of vehicle can influence drug solubility and stability. For
 Fingolimod HCI, sterile water or saline are commonly used.[2] One study reports dissolving
 Fingolimod HCI in a 1:999 ratio of absolute ethanol to 0.85% sodium chloride.[7]
- Weighing Fingolimod: Accurately weigh the required amount of Fingolimod HCl powder using an analytical balance.
- Dissolution:
 - For aqueous vehicles: Add the weighed Fingolimod HCl to the appropriate volume of sterile water or saline to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved.
 - For ethanol/saline vehicle: First, dissolve the Fingolimod HCl in the small volume of absolute ethanol. Then, add the 0.85% sodium chloride solution to reach the final volume and concentration.
- Storage: Store the prepared Fingolimod solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions as needed for the duration of the experiment to ensure stability.

Oral Administration via Gavage

Materials:

· Prepared Fingolimod solution



- Appropriate gauge gavage needle (flexible or rigid, depending on the rodent and researcher preference)
- Syringe (1 ml or appropriate size)
- Animal scale

Protocol:

- Animal Handling and Acclimatization: Handle the rodents gently to minimize stress. For studies involving repeated oral gavage, it is recommended to acclimate the animals to the procedure by administering the vehicle (e.g., water) for several days prior to the start of the experiment.[2]
- Dosage Calculation:
 - Weigh the animal on the day of dosing.
 - Calculate the required volume of the **Fingolimod** solution based on the animal's weight and the desired dose (mg/kg).
 - Formula: Volume (ml) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration of Solution (mg/ml)
- Gavage Procedure:
 - Securely restrain the rodent.
 - Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
 - Ensure the needle has entered the esophagus and not the trachea before administering the solution. A slight resistance should be felt.
 - Slowly dispense the calculated volume of the Fingolimod solution.
 - Carefully withdraw the gavage needle.



 Monitoring: After administration, monitor the animal for any signs of distress, such as choking or difficulty breathing. Return the animal to its cage and observe its behavior.

Visualization of Pathways and Workflows Fingolimod's Mechanism of Action

Fingolimod is a prodrug that is phosphorylated by sphingosine kinase 2 to its active form, **fingolimod**-phosphate.[3] This active metabolite then acts as a functional antagonist at S1P1 receptors on lymphocytes, leading to their internalization and degradation. This process blocks the egress of lymphocytes from secondary lymphoid organs, thereby reducing their infiltration into the CNS.



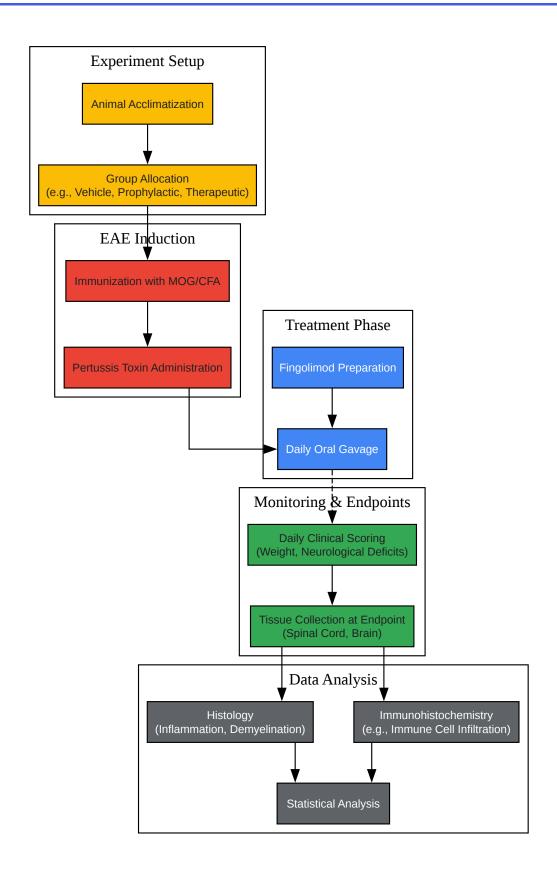
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Caption: **Fingolimod**'s mechanism of action.

Experimental Workflow for EAE Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **Fingolimod** in a rodent EAE model, from immunization to data analysis.





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Caption: Experimental workflow for **Fingolimod** in EAE.



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